molecular formula C₁₉H₁₈D₅NO₄ B1152596 5'-Hydroxy Reboxetine-d5

5'-Hydroxy Reboxetine-d5

Cat. No.: B1152596
M. Wt: 334.42
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Hydroxy Reboxetine-d5 is a deuterated analog of a key metabolite of Reboxetine, a selective norepinephrine reuptake inhibitor (sNRI) used in research . As a deuterium-labeled compound, it serves as a critical internal standard in advanced liquid chromatography-mass spectrometry (LC-MS) applications, enabling the highly sensitive and accurate quantification of metabolite levels in complex biological matrices. This application is essential for conducting precise pharmacokinetic and drug metabolism studies, facilitating investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of reboxetine and related compounds. Research into reboxetine has extended to areas such as major depressive disorder, panic disorder, and attention deficit hyperactivity disorder (ADHD), making reliable analytical tools for its metabolic pathways highly valuable . The primary metabolic pathway for reboxetine is mediated by the CYP3A4 enzyme in the liver, leading to O-desethylreboxetine, making this deuterated metabolite vital for understanding inter-individual variability in drug metabolism and potential drug-drug interactions . This compound is intended for research purposes exclusively and is not for use in diagnostic procedures or for administration to humans.

Properties

Molecular Formula

C₁₉H₁₈D₅NO₄

Molecular Weight

334.42

Synonyms

4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5

Origin of Product

United States

Contextualization of Reboxetine Within the Therapeutic Landscape of Norepinephrine Reuptake Inhibition

Reboxetine (B1679249) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder. nih.govnih.govwikipedia.org Its primary mechanism of action involves binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and enhancing noradrenergic neurotransmission. wikipedia.orgnih.gov Unlike many other antidepressants, reboxetine exhibits high selectivity for the NET over transporters for serotonin (B10506) and dopamine (B1211576), offering a more targeted approach to modulating norepinephrine levels. nih.govnih.gov This selectivity can result in a different side-effect profile compared to broader-spectrum antidepressants. nih.gov The development of reboxetine and other NRIs has provided valuable tools for both therapeutic intervention and for understanding the role of norepinephrine in psychiatric disorders. nih.govresearchgate.net

Rationale for Investigating Metabolites in Drug Discovery and Development

The study of drug metabolism is a critical component of the drug discovery and development process. nih.govnih.gov When a drug is administered, it is often transformed by the body's enzymes into various metabolites. nih.gov These metabolites can have different pharmacological and pharmacokinetic properties than the parent drug. nih.govacs.org

Key reasons for investigating drug metabolites include:

Pharmacological Activity: Metabolites can be pharmacologically active, sometimes even more so than the parent compound. acs.org In some instances, a metabolite may be responsible for the therapeutic effect of a drug.

Bioavailability and Clearance: High metabolic lability can lead to poor bioavailability and rapid clearance of a drug, impacting its efficacy. nih.gov

Toxicity: Metabolites can sometimes be toxic, contributing to adverse drug reactions. nih.gov

Drug-Drug Interactions: The metabolic pathways of a drug can be influenced by other co-administered drugs, leading to potential interactions. nih.gov

By understanding the metabolic fate of a drug, researchers can optimize its properties, predict potential liabilities, and develop safer and more effective therapeutic agents. nih.govresearchgate.net

In Vitro and Preclinical in Vivo Metabolic Pathways

In Vivo Metabolic Fate of Reboxetine (B1679249) and Deuterated Analogs in Preclinical Models

Preclinical studies in animal models provide a more complete picture of a drug's metabolism in a whole organism. nih.gov These studies have largely confirmed the metabolic pathways identified in vitro and have helped to identify further downstream metabolites.

Once formed, 5'-Hydroxy Reboxetine can be further metabolized. In vivo studies have identified several metabolites of Reboxetine, suggesting that the initial hydroxylated products undergo subsequent biotransformations. nih.govwikipedia.org These can include further oxidation or conjugation reactions. The primary metabolite of Reboxetine is O-desethylreboxetine, with three other minor metabolites also identified. wikipedia.org Two of these minor metabolites result from the oxidation of the ethoxy aromatic ring. nih.gov

The introduction of deuterium (B1214612) atoms at specific positions in a molecule, creating a deuterated analog like 5'-Hydroxy Reboxetine-d5, is a technique used to alter the metabolic profile of a compound. researchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). researchgate.net

Assessing the metabolic stability of this compound is crucial for its potential use as an internal standard in analytical studies or as a tool to investigate metabolic pathways. xenotech.com Such assessments are typically performed using in vitro systems like liver microsomes or S9 fractions. xenotech.com The stability is often reported as the half-life (t1/2) of the compound in the presence of these metabolic enzymes. xenotech.com While the search results allude to the use of deuterated analogs for tracing metabolic pathways, specific quantitative data on the metabolic stability of this compound is not explicitly provided. However, the principle of using deuteration to enhance metabolic stability is a well-established strategy in drug development and metabolic research. researchgate.net

Inter-species Differences in Metabolic Biotransformation (Preclinical Comparisons)

Significant inter-species differences in drug metabolism are a critical consideration in preclinical drug development, often stemming from variations in the expression and activity of metabolic enzymes. nih.govresearchgate.netfrontiersin.org While one review on reboxetine suggested no major differences in its metabolic profile across species, this may not hold true for all of its metabolites or for deuterated analogs. nih.gov

The metabolism of a compound can vary significantly between different preclinical species such as rats, mice, and monkeys. For example, a study on the novel serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor ammoxetine revealed that while metabolic stability varied across species, beagle dogs showed clearance rates more comparable to humans. nih.gov In the context of this compound, it is plausible that the activity of specific CYP isozymes and UDP-glucuronosyltransferases (UGTs) involved in its metabolism would differ between species.

These differences can manifest in both the rate of metabolism (pharmacokinetics) and the types and quantities of metabolites formed (metabolic profile). For instance, one species might predominantly clear the compound through glucuronidation of the 5'-hydroxyl group, while another might favor a different metabolic route. The impact of the kinetic isotope effect from deuteration could also be more pronounced in species that heavily rely on the now-strengthened metabolic pathway.

Table 2: Illustrative In Vitro Metabolic Stability of a Hypothetical Compound in Liver Microsomes from Different Species

This table provides a hypothetical example to illustrate potential inter-species differences in metabolic stability. Actual data for this compound is not publicly available.

Species% of Compound Remaining at 60 minutes (Non-deuterated)% of Compound Remaining at 60 minutes (Deuterated)Inferred Metabolic Clearance
Mouse 35%65%High
Rat 50%75%Moderate
Dog 70%85%Low
Monkey 60%80%Moderate
Human 65%82%Low

Elimination and Excretion Profiles in Preclinical Models

The elimination and excretion profiles for this compound have not been documented in preclinical research.

Mechanisms of renal and biliary clearance for this compound have not been described. For the parent drug Reboxetine, elimination is principally through hepatic metabolism, with less than 10% of a dose being cleared renally as the unchanged drug nih.gov.

The elimination half-life and steady-state kinetics of this compound in any preclinical species are not available in the scientific literature. In animal models, the parent compound Reboxetine has a reported half-life of approximately 1-2 hours nih.gov.

Application of this compound as a Pharmacokinetic Tracer

This compound is a stable isotope-labeled version of the metabolite 5'-Hydroxy Reboxetine. Such deuterated compounds are critical tools in pharmacokinetic studies, where they serve as ideal internal standards for quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS).

When used as an internal standard, a known quantity of this compound is added to biological samples (e.g., plasma, urine) during sample processing. Because it is chemically identical to the non-deuterated metabolite, it experiences the same extraction efficiency and ionization response in the mass spectrometer kcasbio.com. However, its increased mass due to the deuterium atoms allows the instrument to distinguish it from the endogenous or drug-derived metabolite being measured. This allows for precise quantification by correcting for sample loss or variability during the analytical procedure kcasbio.comnih.gov. This application is essential for accurately defining the pharmacokinetics of the non-deuterated metabolite, though it does not involve administering the deuterated compound to living models to study its own pharmacokinetic profile.

Isotope Dilution Mass Spectrometry for Quantitative Pharmacokinetics

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard analytical technique for the precise quantification of molecules in complex biological matrices. In the preclinical pharmacokinetic evaluation of drug candidates, this method is frequently employed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). phenomenex.com The fundamental principle of IDMS involves the use of a stable isotope-labeled internal standard (ISTD), which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). nih.gov

For the quantitative analysis of 5'-Hydroxy Reboxetine, the deuterated analog, this compound, serves as an ideal internal standard. calpaclab.com It is added to biological samples (e.g., plasma, serum, tissue homogenates) at a known concentration before any sample preparation steps like protein precipitation or liquid-liquid extraction. phenomenex.com Because this compound is structurally and chemically homologous to the endogenous analyte, it experiences identical extraction recovery, ionization efficiency, and chromatographic behavior during the analytical process. nih.gov Any sample loss during preparation will affect both the analyte and the ISTD to the same extent, thus preserving the accuracy of the measurement.

The mass spectrometer differentiates between the analyte and the ISTD based on their mass-to-charge (m/z) ratio. By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, a highly accurate and precise concentration of the analyte in the original sample can be determined. thermofisher.com This technique minimizes variability from matrix effects and instrument response, ensuring reliable data for pharmacokinetic modeling. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
5'-Hydroxy Reboxetine329.4147.1Positive
This compound (ISTD)334.4152.1Positive

Assessment of Drug-Drug Interactions at the Preclinical Stage

Preclinical assessment of drug-drug interaction (DDI) potential is a critical step in drug development, aimed at identifying whether a new chemical entity can alter the pharmacokinetics of co-administered drugs, or vice-versa. bioivt.com These interactions primarily occur at the level of drug-metabolizing enzymes and transporters. For Reboxetine and its metabolites, including 5'-Hydroxy Reboxetine, in vitro studies using human liver microsomes are essential for this evaluation. nih.govresearchgate.net

Human liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs. nih.gov In vitro studies have identified that the metabolism of Reboxetine enantiomers is principally mediated by the CYP3A4 isozyme. nih.gov The formation of its metabolites, including hydroxylated forms, is significantly reduced in the presence of potent CYP3A inhibitors like ketoconazole. nih.gov

Table 2: Summary of In Vitro Inhibition of Human CYP Isozymes by Reboxetine

CYP IsozymeInhibitory PotentialInhibition Constant (Ki)
CYP1A2No significant effectN/A
CYP2C9No significant effectN/A
CYP2D6Competitive inhibitor2.5 µM
CYP2E1No significant effectN/A
CYP3A4Competitive inhibitor11 µM

Receptor Binding Affinity and Selectivity Studies

The primary mechanism of action for Reboxetine is its potent and selective inhibition of the norepinephrine transporter (NET). drugbank.comnps.org.au Its affinity for other monoamine transporters and various neurotransmitter receptors is significantly lower. wikipedia.orgdrugbank.comwikidoc.org While direct binding studies for 5'-Hydroxy Reboxetine are not widely reported, its profile is hypothesized to be influenced by the structural modification (hydroxylation) relative to the parent compound.

Direct binding affinity data (e.g., Kᵢ values) for 5'-Hydroxy Reboxetine at the human norepinephrine transporter (hNET) are not available in the reviewed scientific literature. The parent compound, Reboxetine, is a potent NET inhibitor. nih.gov For context, the binding affinity of Reboxetine for NET is well-documented and serves as a critical benchmark. wikidoc.orgnih.govresearchgate.netresearchgate.net

Metabolites of pharmaceuticals are often, though not always, less pharmacologically active than the parent drug. For instance, in vitro studies have indicated that another major circulating metabolite of Reboxetine, the 3-morpholine oxidation product, possesses little to no activity on noradrenergic uptake mechanisms. medsafe.govt.nz This suggests that the metabolic transformation of Reboxetine can lead to a significant reduction in pharmacological activity. It is therefore hypothesized that 5'-Hydroxy Reboxetine would also exhibit a substantially lower binding affinity for NET compared to Reboxetine, but this requires empirical validation through dedicated binding and functional assays.

There is a lack of specific data characterizing the binding affinity of 5'-Hydroxy Reboxetine for the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT). Reboxetine itself displays a high degree of selectivity for NET over both SERT and DAT. wikipedia.orgwikidoc.org Studies show Reboxetine has an approximately 20-fold lower affinity for SERT compared to NET and a negligible affinity for DAT. wikipedia.org

Given the very low affinity of the parent compound for these transporters, it is highly probable that 5'-Hydroxy Reboxetine also possesses a weak or negligible affinity for both SERT and DAT.

Functional Activity Assessment in Preclinical Models

Neurotransmitter Modulation in Brain Regions (Preclinical)

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), primarily functions by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine (NE) in the synaptic cleft. researchgate.net Preclinical microdialysis studies in freely moving rats have demonstrated that reboxetine administration significantly elevates extracellular NE levels in key brain regions. For instance, a single intraperitoneal injection of reboxetine has been shown to increase extracellular NE by 242% in the frontal cortex and 240% in the dorsal hippocampus. nih.gov

The selectivity of reboxetine for the noradrenergic system is a key feature, though interactions with other monoamine systems have been noted. Chronic treatment with reboxetine did not significantly alter extracellular dopamine concentrations in the striatum. nih.gov However, a slight increase in extracellular serotonin (5-HT) in the striatum has been observed, though the mechanism remains to be fully elucidated. nih.gov Some studies suggest that reboxetine can also increase dopamine levels in the frontal cortex, a region where the dopamine transporter is less abundant and dopamine reuptake is partially mediated by NET. researchgate.net The interaction between the norepinephrine and dopamine systems is complex; for example, systemic administration of reboxetine has been found to increase the burst firing activity of dopaminergic neurons in the ventral tegmental area (VTA). scienceopen.com

Table 1: Effect of Reboxetine on Extracellular Neurotransmitter Levels in Rat Brain

Brain Region Neurotransmitter % Change from Baseline Study Reference
Frontal Cortex Norepinephrine +242% nih.gov
Dorsal Hippocampus Norepinephrine +240% nih.gov
Striatum Dopamine No significant change nih.gov
Striatum Serotonin +137% (slight increase) nih.gov

Electrophysiological Studies in Animal Models

In vivo extracellular unitary recordings in animal models have provided insights into the effects of reboxetine on neuronal firing rates. In anesthetized rats, acute intravenous administration of reboxetine dose-dependently decreased the firing activity of NE neurons in the locus coeruleus (LC), with an ED50 of 480 µg/kg. nih.gov Sustained treatment with reboxetine via osmotic minipumps resulted in a significant and prolonged decrease in the firing rate of these noradrenergic neurons. nih.gov For example, a two-day treatment produced a 52% to 83% decrease in firing activity, which was maintained at around an 80% reduction after 21 days of continuous administration. nih.gov

In contrast to its profound effect on noradrenergic neurons, both short-term and long-term treatment with reboxetine did not alter the firing rate of serotonergic (5-HT) neurons in the dorsal raphe nucleus. nih.gov However, sustained reboxetine administration did lead to alterations in the function of 5-HT receptors that modulate NE neuron firing activity. nih.gov These findings underscore the primary action of reboxetine on the noradrenergic system at the level of neuronal activity. Other studies have noted that while some selective norepinephrine uptake inhibitors increase the burst activity of dopamine neurons, reports on reboxetine's effects have been inconsistent, with some showing no effect. researchgate.net

Table 2: Effect of Sustained Reboxetine Administration on Locus Coeruleus (LC) Noradrenergic Neuron Firing Rate in Rats

Treatment Duration Firing Rate Decrease (%) Study Reference
2 days 52 - 83% nih.gov
7 days 66% nih.gov
21 days 80% nih.gov

Research Objectives and Scope for 5 Hydroxy Reboxetine D5 Investigations

Synthetic Pathways to 5'-Hydroxy Reboxetine

The synthesis of 5'-Hydroxy Reboxetine, a primary metabolite of Reboxetine, presents significant chemical challenges, primarily in achieving the correct regiochemistry and stereochemistry. Reboxetine itself is metabolized in the body by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the ethoxyphenoxy ring. medicines.org.ukmedsafe.govt.nz Chemical synthesis in a laboratory setting requires a multi-step approach to build the molecule with the desired functionalities in place.

Regioselective Hydroxylation Strategies

Achieving regioselective hydroxylation at the 5'-position of the phenoxy ring is a critical step. Direct hydroxylation of the final Reboxetine molecule is often inefficient and lacks selectivity, leading to a mixture of isomers. Therefore, synthetic strategies typically involve building the molecule from precursors that already contain the hydroxyl group at the desired position.

One common approach begins with a substituted catechol or a related phenol (B47542) derivative, which serves as the foundation for the 1-ethoxy-2-(5-hydroxyphenoxy)benzene moiety. The synthesis would involve protecting the hydroxyl group that will become the 5'-hydroxy group, followed by etherification with a suitable partner to construct the diaryl ether linkage. Subsequent steps would focus on building the morpholine (B109124) ring and attaching it with the correct stereochemistry. Enzymatic hydroxylation using monooxygenases represents an alternative strategy, offering high regioselectivity for modifying nonactivated C–H bonds, although this is more common in biocatalytic processes than traditional organic synthesis. acs.org

Stereochemical Considerations in Synthesis

Reboxetine has two chiral centers, which means it can exist as four different stereoisomers. nih.govwikipedia.org The commercially available drug is a racemic mixture of the (S,S) and (R,R) enantiomers. wikipedia.org The synthesis of a specific stereoisomer of 5'-Hydroxy Reboxetine requires strict stereocontrol. Several asymmetric synthesis strategies have been developed for Reboxetine and its analogs. acs.org

These methods often employ one of the following principles:

Chiral Pool Synthesis: Utilizes readily available chiral starting materials, such as L-malic acid, to set the stereochemistry of the final product. researchgate.net

Catalytic Asymmetric Synthesis: Employs chiral catalysts to induce stereoselectivity. Examples include organocatalytic epoxidation reactions and asymmetric hydrogenations. acs.orgrsc.org

Resolution: Involves synthesizing a racemic mixture and then separating the desired enantiomer using a chiral resolving agent, such as (S)-mandelic acid, or through chiral chromatography. acs.orgacs.org

An organocatalyzed, protecting-group-free synthesis of Reboxetine stereoisomers highlights the use of Jørgensen asymmetric epoxidation as a key step to establish the desired stereocenters efficiently. acs.org Such methodologies can be adapted for the synthesis of 5'-Hydroxy Reboxetine by using appropriately substituted starting materials.

Synthetic Strategy Key Principle Example Application
Asymmetric Catalysis Use of a chiral catalyst (e.g., organocatalyst, metal complex) to favor the formation of one stereoisomer.Jørgensen asymmetric epoxidation of cinnamaldehyde (B126680) derivatives. acs.org
Chiral Pool Synthesis The synthesis begins with an inexpensive, enantiomerically pure starting material from nature.Synthesis from L-malic acid to create the chiral backbone. researchgate.net
Stereospecific Rearrangement A reaction where a specific stereoisomer of the starting material yields a specific stereoisomer of the product.Stereospecific rearrangement of β-amino alcohols catalyzed by (CF3CO)2O. acs.org
Chemical Resolution Separation of a racemic mixture into its constituent enantiomers.Use of chiral acids like (S)-mandelic acid to form diastereomeric salts that can be separated. researchgate.net

Deuteration Strategies for this compound

The "d5" designation in this compound typically refers to the five deuterium atoms replacing the hydrogen atoms on the ethyl group of the ethoxy moiety (-OCH₂CH₃ becomes -OCD₂CD₃). pharmaffiliates.comsigmaaldrich.com This stable, non-radioactive isotopic labeling is essential for its use as an internal standard in mass spectrometry-based analyses. medchemexpress.commedchemexpress.com

Site-Specific Deuterium Incorporation Methods

Site-specific deuteration is crucial to ensure that the label is placed at a metabolically stable position, preventing back-exchange of deuterium for hydrogen during analytical procedures. sigmaaldrich.com For introducing a d5-ethyl group, the most direct method involves the Williamson ether synthesis. This would entail reacting the 5'-hydroxy precursor (with the phenolic hydroxyl group at the 2-position available) with a deuterated ethylating agent.

A plausible synthetic step involves:

Deprotonation of the appropriate phenol precursor of 5'-Hydroxy Reboxetine using a suitable base.

Alkylation of the resulting phenoxide with a commercially available, highly enriched deuterated reagent such as iodoethane-d5 (B31937) (CD₃CD₂I) or ethyl-d5 tosylate. nih.gov

This method ensures that all five deuterium atoms are incorporated specifically onto the ethyl group, which is a common strategy for creating deuterated standards for pharmaceutical analysis. google.com

Isotopic Purity and Enrichment Assessment

After the synthesis of this compound, it is imperative to verify its isotopic purity (the percentage of molecules that contain the label) and enrichment (the percentage of deuterium at the specified positions). rsc.orggoogleapis.com This is typically a two-part process involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): ESI-HRMS is used to determine the mass of the synthesized compound. A successful synthesis will show a mass increase of five Daltons compared to the non-deuterated analog. The high resolution allows for the separation of the isotopic cluster and calculation of the relative abundance of the d0 to d5 species, which is used to quantify isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the location of the deuterium atoms. The absence of signals corresponding to the ethyl protons confirms that deuteration occurred at the desired site. ¹³C NMR can also be employed, as the signals for deuterated carbons are split into multiplets and have different chemical shifts compared to their protonated counterparts. rsc.org

Analytical Method Purpose Information Obtained
High-Resolution Mass Spectrometry (HR-MS) To confirm the mass of the labeled compound and determine isotopic distribution.Molecular weight, isotopic purity (e.g., % d5), and presence of lower-deuterated species (d0-d4). nih.gov
¹H NMR Spectroscopy To verify the site of deuteration.Absence of proton signals at the ethyl group position confirms successful labeling. rsc.org
¹³C NMR Spectroscopy To provide further structural confirmation of deuteration.Splitting of carbon signals adjacent to deuterium atoms into characteristic patterns. rsc.org

Derivatization Techniques for Analytical Purposes

For quantitative analysis in biological matrices like plasma, compounds like Reboxetine and its metabolites often require derivatization. nih.gov This is because the native molecule may lack a strong chromophore for UV detection or may not be naturally fluorescent, limiting the sensitivity of analytical methods like HPLC. najah.edu Derivatization involves reacting the analyte with a reagent to attach a chemical group that enhances its detectability.

The secondary amine in the morpholine ring of this compound is the most common site for derivatization. oup.com Reagents that react with secondary amines to produce highly fluorescent products are preferred for achieving low limits of detection.

Common derivatizing agents include:

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Reacts with the secondary amine under basic conditions to form a highly fluorescent derivative, detectable at an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm. researchgate.net

7-chloro-4-nitrobenzofurazan (NBD-Cl): A similar reagent to NBD-F that also yields a fluorescent product. oup.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with primary and secondary amines to produce a stable and highly fluorescent derivative. nih.govnajah.edu

These techniques significantly improve the sensitivity and selectivity of HPLC-fluorescence detection methods, enabling the accurate quantification of low concentrations of the analyte and its deuterated standard in complex biological samples. researchgate.net

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the elemental composition and isotopic purity of this compound. techsciresearch.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. techsciresearch.comresearchgate.net This high degree of mass accuracy makes it possible to precisely quantify the labeled composition of compounds. researchgate.net

In the analysis of this compound, HRMS is used to confirm the incorporation of the five deuterium atoms. The theoretically calculated exact mass is compared with the experimentally measured exact mass of the deuterated analog. The mass difference should correspond to the mass of five deuterium atoms, confirming successful deuteration.

Furthermore, HRMS is crucial for determining the isotopic purity. nih.govresearchgate.net The analysis can quantify the percentage of the desired d5 species relative to partially deuterated (d1, d2, d3, d4) and unlabeled (d0) analogs. nih.govresearchgate.net This is achieved by examining the isotopic cluster of the molecular ion and calculating purity based on the relative abundance of the H/D isotopolog ions. nih.govresearchgate.net For its use as an internal standard in quantitative assays, a high isotopic purity is essential to ensure accuracy. rsc.org

Table 1: Illustrative HRMS Data for this compound Note: The data in this table is illustrative and does not represent actual experimental results.

Parameter Theoretical Value Observed Value
Molecular Formula C₁₉H₁₈D₅NO₃ -
Exact Mass [M+H]⁺ 333.2165 333.2163
Isotopic Purity >98% d₅ 99.1% d₅

While HRMS confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise location of the deuterium atoms within the molecular structure of this compound. rsc.orgtechsciresearch.com Both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are employed for this purpose to provide insights into the positions of the labeled atoms. rsc.orgnih.gov

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the ¹H NMR spectrum of the deuterated compound with that of its unlabeled counterpart, the sites of deuteration can be unequivocally identified.

²H NMR spectroscopy directly detects the deuterium nuclei. nih.gov The ²H NMR spectrum will show signals at the chemical shifts corresponding to the carbon atoms to which the deuterium atoms are attached, providing direct evidence of the deuterium locations. A combined ¹H NMR and ²H NMR approach can yield highly accurate determinations of isotopic abundance. nih.gov

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of this compound and to identify and quantify any potential impurities. njlabs.combiomedres.us The identification and quantification of impurities are critical steps in drug development to ensure the safety and efficacy of the final product. wisdomlib.org Regulatory bodies like the International Conference on Harmonisation (ICH) have specific guidelines regarding the threshold for identifying and qualifying impurities. nih.govchromatographyonline.com

For purity analysis, an HPLC method is developed using a suitable stationary phase (e.g., C18) and mobile phase. chromatographyonline.comtandfonline.com The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. biomedres.us

Impurity profiling involves the identification and characterization of any minor components present in the sample. njlabs.com This is often achieved using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS), where the mass spectrometer provides molecular weight and fragmentation information for the impurities, aiding in their structural elucidation. nih.gov A thorough impurity profile is essential for ensuring the reliability of analytical methods that use this compound as an internal standard. biomedres.usnih.gov

Table 2: Typical Chromatographic Purity Data for this compound Note: The data in this table is illustrative and does not represent actual experimental results.

Parameter Method Specification Result
Purity HPLC-UV (210 nm) ≥98.0% 99.5%
Major Impurity LC-MS Not Detected Not Detected
Other Impurities LC-MS ≤0.1% <0.05%

Advanced Bioanalytical Methodologies for 5 Hydroxy Reboxetine D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and accuracy. x-mol.com The development of a robust LC-MS/MS method for 5'-Hydroxy Reboxetine-d5 requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The initial and critical step in the bioanalysis of this compound from complex biological matrices, such as plasma, serum, or tissue homogenates, is sample preparation. The primary goals are to remove interfering endogenous components like proteins and phospholipids and to concentrate the analyte of interest. slideshare.netnih.govbiotage.com Common techniques employed in preclinical studies include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate proteins. biotage.com While efficient for protein removal, it may not eliminate all phospholipids, which can cause ion suppression or enhancement in the mass spectrometer. americanpharmaceuticalreview.com

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. This technique is effective in removing salts and highly polar interferences. The choice of organic solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. americanpharmaceuticalreview.com It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be employed for optimal recovery of this compound.

The selection of the appropriate sample preparation technique is crucial for achieving high recovery and minimizing matrix effects, thereby ensuring the reliability of the quantitative results.

Interactive Data Table: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Protein Precipitation Solubilization of proteins by an organic solventFast, simple, and inexpensiveIncomplete removal of interferences (e.g., phospholipids), potential for ion suppression/enhancement80-95
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phasesGood for removing salts and polar interferencesCan be labor-intensive, may require solvent evaporation and reconstitution85-100
Solid-Phase Extraction Adsorption of the analyte onto a solid sorbent followed by selective elutionHigh selectivity, provides clean extracts, can be automatedMore expensive and requires method development>90

Achieving optimal chromatographic separation is vital to resolve this compound from its isomers and other endogenous components, which is crucial for accurate quantification. longdom.org Key parameters for optimization include:

Column Chemistry: Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of moderately polar compounds like this compound. The choice of column chemistry affects the retention and selectivity of the separation.

Mobile Phase: A mixture of an aqueous phase (often containing a buffer like ammonium formate or formic acid to improve peak shape and ionization efficiency) and an organic modifier (typically acetonitrile or methanol) is used. Gradient elution, where the proportion of the organic modifier is varied over time, is often employed to achieve better separation and shorter run times. ijper.org

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.

For mass spectrometric detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the protonated molecule of this compound) and a characteristic product ion, which is generated by collision-induced dissociation. This highly selective detection method significantly reduces background noise and enhances sensitivity.

Interactive Data Table: Typical LC-MS/MS Parameters for Hydroxylated Reboxetine (B1679249) Metabolites

ParameterCondition
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Example) Q1: m/z 331.2 -> Q3: m/z 185.1 (for non-deuterated 5'-Hydroxy Reboxetine)

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative bioanalysis by LC-MS/MS. aptochem.comkcasbio.com this compound itself is a deuterated analog and is often used as an internal standard for the quantification of the non-labeled 5'-Hydroxy Reboxetine. The SIL-IS is added to the samples at a known concentration before sample preparation. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar extraction recovery and matrix effects. scispace.com By measuring the peak area ratio of the analyte to the SIL-IS, any variations during the analytical process can be effectively compensated for, leading to highly accurate and precise quantification. aptochem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of drug metabolites. However, for polar and non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. rcaap.pt This process involves chemically modifying the analyte to make it suitable for GC analysis. While GC-MS can offer high chromatographic resolution, the need for derivatization adds complexity to the sample preparation process and can be a source of variability. mdpi.com For this reason, LC-MS/MS is generally the preferred method for this type of compound.

Alternative Analytical Techniques (e.g., HPLC-UV, Capillary Electrophoresis)

While LC-MS/MS is the most common technique, other methods can also be employed, particularly in scenarios where mass spectrometry is not available.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is less sensitive and selective than LC-MS/MS. nih.govlongdom.org The detectability of this compound would depend on its chromophore and its concentration in the sample. Methods have been developed for the parent drug, reboxetine, using UV detection, but they generally have higher limits of quantification compared to mass spectrometric methods. nih.govnih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes. nih.govanalyticaltoxicology.com It separates molecules based on their charge-to-size ratio in an electric field. Methods have been reported for the analysis of reboxetine in pharmaceutical formulations. nih.gov However, achieving the sensitivity required for bioanalytical studies in complex matrices can be challenging without preconcentration techniques. utas.edu.au

Method Validation Parameters: Selectivity, Accuracy, Precision, and Sensitivity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. europa.euwuxiapptec.com The validation process assesses several key parameters as per regulatory guidelines:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Sensitivity: The sensitivity of the method is defined by the LLOQ, which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Interactive Data Table: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples
Recovery Consistent and reproducible
Stability Analyte concentration should be within ±15% of the nominal concentration

Applications in Preclinical Research and Early Drug Discovery

Utilization as a Certified Reference Material and Analytical Standard

5'-Hydroxy Reboxetine-d5 is widely employed as a certified reference material and analytical standard, particularly in bioanalytical assays. Its primary use is as an internal standard in chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). cerilliant.com The five deuterium (B1214612) atoms give the molecule a distinct, higher mass-to-charge ratio compared to its non-labeled counterpart.

During sample analysis, a known quantity of this compound is added to biological samples (e.g., plasma, urine, tissue homogenates) prior to extraction and analysis. Because the deuterated standard is chemically identical to the endogenous metabolite, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. However, it is detected as a separate entity due to its higher mass. This allows for highly accurate and precise quantification of the non-labeled 5'-Hydroxy Reboxetine (B1679249) by correcting for any sample loss or matrix effects during the analytical process. This application is crucial for pharmacokinetic, toxicokinetic, and metabolism studies where reliable data is paramount. medchemexpress.com

Table 1: Analytical Applications of this compound

Application Area Technique Role of this compound Purpose
Pharmacokinetic Studies LC-MS/MS Internal Standard Accurate quantification of Reboxetine and its metabolites in biological fluids over time.
Bioequivalence Studies LC-MS/MS Internal Standard To ensure different formulations of Reboxetine perform identically.
Clinical Toxicology GC-MS, LC-MS Certified Reference Material Precise identification and quantification in forensic and clinical samples.

Role in Understanding Reboxetine's Comprehensive Pharmacological Profile

The use of this compound as an internal standard allows for the precise tracking of this metabolite's formation and elimination in preclinical models. nih.govnih.gov This data is vital for:

Determining Metabolite Kinetics: Researchers can accurately measure the rate of formation, peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life of the 5'-hydroxy metabolite.

Assessing Metabolite Contribution: By quantifying the levels of the metabolite, scientists can correlate these concentrations with pharmacological activity to determine if the metabolite is active, inactive, or potentially contributes to side effects.

Building Complete Pharmacokinetic Models: Accurate metabolite data, enabled by the deuterated standard, is fed into complex models that describe the absorption, distribution, metabolism, and excretion (ADME) of Reboxetine as a whole, providing a clearer picture of its in vivo behavior. psychiatria.com.pl

Contribution to Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies of Reboxetine Analogs

In medicinal chemistry, Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. patsnap.com Closely related, Structure-Metabolism Relationship (SMR) studies investigate how molecular structure influences metabolic pathways and stability. nih.gov

The identification of the 5'-position as a primary site of metabolism for Reboxetine is a key piece of SMR information. This knowledge allows drug designers to create new analogs of Reboxetine with modified properties. For instance:

Blocking Metabolism: Chemists might intentionally block the 5'-position with a group that is resistant to hydroxylation (e.g., a fluorine atom) to increase the metabolic stability and half-life of a new analog.

Altering Activity: Understanding that the 5'-hydroxy metabolite is formed allows researchers to synthesize it and test its activity independently. This helps to determine if the metabolite itself has a desirable (or undesirable) pharmacological profile, guiding the design of prodrugs or "soft drugs."

This compound serves as an indispensable tool in these studies. When new, non-deuterated analogs are synthesized and tested in metabolic systems, the deuterated standard can be used to accurately quantify the formation of their corresponding 5'-hydroxy metabolites, validating the success (or failure) of the SMR-guided design strategy. drugdesign.org

Use in In Vitro and Preclinical In Vivo Drug-Drug Interaction Studies

Drug-drug interactions (DDIs) are a major concern in drug development and clinical practice. wileymicrositebuilder.com Many DDIs occur when one drug inhibits or induces the activity of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing other drugs. nih.gov Reboxetine is known to be metabolized primarily by the CYP3A4 enzyme. psychiatria.com.pl

In vitro DDI studies often use human liver microsomes or hepatocytes to assess the potential of a new drug to interact with known metabolic pathways. In this context, this compound is used as an analytical standard to study the metabolism of Reboxetine in the presence of other compounds. For example, researchers can incubate Reboxetine with liver microsomes and a test drug. By using the deuterated standard, they can accurately measure any change in the rate of 5'-Hydroxy Reboxetine formation. A significant decrease in metabolite formation would suggest that the test drug is an inhibitor of CYP3A4, flagging a potential for a clinical DDI. mghcme.org

Table 2: Role in Drug-Drug Interaction (DDI) Studies

Study Type Experimental System Role of this compound Information Gained
In Vitro Human Liver Microsomes, Hepatocytes Analytical Standard To quantify inhibition or induction of Reboxetine's metabolism by a New Chemical Entity (NCE).

| Preclinical In Vivo | Animal Models (e.g., Rats, Mice) | Internal Standard | To measure changes in the pharmacokinetic profile of Reboxetine's metabolite when co-administered with an NCE. |

Assessment of Metabolic Stability for New Chemical Entities (NCEs) in Drug Discovery

During early drug discovery, thousands of new chemical entities (NCEs) are screened for potential therapeutic activity. nih.gov A critical step in this process is determining their metabolic stability. researchgate.net A compound that is metabolized too quickly will have a short duration of action and poor bioavailability, while a compound that is too stable might accumulate and cause toxicity. nih.gov

Metabolic stability is typically assessed in vitro by incubating an NCE with liver microsomes or hepatocytes and measuring its disappearance over time. This compound, along with its parent compound Reboxetine, can be used in these assays as a reference or benchmark. By running Reboxetine in parallel with NCEs, researchers can compare the metabolic stability of their new compounds to a well-characterized drug. The deuterated metabolite acts as an internal standard to ensure the accurate quantification of the parent drug's depletion and the formation of its metabolites, providing a reliable basis for comparison and decision-making in the lead optimization process.

Deuterium Metabolic Imaging (DMI) Applications in Preclinical Disease Models

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that allows for the non-invasive, 3D mapping of metabolic pathways in vivo. yale.edunottingham.ac.uk The method involves administering a substrate labeled with deuterium (e.g., [6,6-²H₂]-glucose) and then imaging the spatial distribution of the deuterated substrate and its downstream metabolic products over time. nih.govnih.gov This provides a dynamic view of metabolic activity, such as glycolysis and the TCA cycle, within living tissue. researchgate.net

While this compound is not itself an imaging agent administered to a subject for DMI, it plays a potential and crucial role in the validation and mechanistic exploration associated with DMI studies of deuterated drugs. If a deuterated version of Reboxetine were to be studied using DMI to track its distribution and metabolism in a preclinical disease model (e.g., in the brain), this compound would be essential for:

Ex Vivo Validation: After the DMI scan, tissue samples can be collected and analyzed using LC-MS. This compound would serve as the definitive analytical standard to confirm that the signals observed in the DMI map correspond accurately to the concentration of the specific deuterated metabolite in the tissue.

Metabolic Pathway Confirmation: DMI can show where metabolism is occurring, but LC-MS analysis using the certified standard can confirm the precise chemical identity of the metabolites responsible for the imaging signal.

This link between in vivo imaging and ex vivo analytical chemistry is critical for validating new imaging techniques and fully interpreting their results in the context of drug metabolism and disposition in preclinical models.

Computational and in Silico Modeling of 5 Hydroxy Reboxetine

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as 5'-Hydroxy Reboxetine-d5, and its biological target, primarily the human norepinephrine (B1679862) transporter (hNET).

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a receptor. For 5'-Hydroxy Reboxetine (B1679249) and its deuterated analog, the target is the hNET. While the crystal structure of hNET has not been fully resolved, homology models based on templates like the Drosophila dopamine (B1211576) transporter (dDAT) are frequently used. mdpi.comnih.gov Docking simulations of the parent compound, Reboxetine, into the hNET binding site have identified key amino acid residues crucial for its inhibitory activity. nih.govnih.gov

Key interacting residues for Reboxetine enantiomers in the hNET S1 binding pocket often include:

Aspartic Acid (D75): Forms a critical ionic interaction with the protonated amine of the morpholine (B109124) ring. mdpi.comnih.gov

Tyrosine (Y152): Engages in hydrogen bonding. mdpi.com

Phenylalanine (F72, F317): Participates in hydrophobic and aromatic stacking interactions with the phenyl rings of the ligand. mdpi.com

For this compound, the docking pose is predicted to be similar to that of Reboxetine. The introduction of the 5'-hydroxyl group on one of the aromatic rings can introduce a new potential hydrogen bond interaction with the protein, potentially altering the binding affinity. The d5 labeling does not significantly change the molecule's steric profile and is therefore not expected to alter the fundamental binding mode in static docking simulations. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system. nih.govmdpi.com For the this compound-hNET complex, MD simulations can:

Assess the stability of the docked pose.

Analyze the flexibility of the ligand and key residues in the binding pocket.

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

Studies on Reboxetine enantiomers have shown how subtle conformational changes affect binding stability, with the (S,S)-enantiomer demonstrating a higher affinity for hNET than the (R,R)-enantiomer. nih.govnih.gov MD simulations can elucidate the role of the hydroxyl group in 5'-Hydroxy Reboxetine in stabilizing the complex through persistent hydrogen bonds with water molecules or protein residues. While the deuterium (B1214612) substitution has a negligible effect on the classical mechanics of MD simulations, its primary relevance lies in its influence on metabolism, which is a quantum mechanical effect.

Table 1: Predicted Interactions of 5'-Hydroxy Reboxetine with Key hNET Residues

hNET ResiduePredicted Interaction TypeInteracting Moiety on Ligand
Aspartic Acid (D75)Ionic Interaction / Salt BridgeProtonated Morpholine Nitrogen
Tyrosine (Y152)Hydrogen BondEther Oxygen / Morpholine Oxygen
Phenylalanine (F317)π-π StackingPhenyl Ring
Valine (V148)Hydrophobic InteractionEthyl Group
Serine (S419)Hydrogen Bond (Potential)5'-Hydroxyl Group

Prediction of Metabolic Pathways and Enzyme Interactions

In silico tools are crucial for predicting the metabolic fate of drug candidates. Reboxetine undergoes extensive metabolism, and identifying its metabolites and the enzymes responsible is key to understanding its pharmacology. nih.govnih.gov

The primary metabolic pathways for Reboxetine include hydroxylation of the ethoxyphenoxy ring, oxidation of the morpholine ring, and O-dealkylation. nih.govnih.gov The formation of 5'-Hydroxy Reboxetine is a result of aromatic hydroxylation. In vitro studies with human liver microsomes have established that cytochrome P450 (CYP) enzymes, particularly CYP3A4, are the principal mediators of Reboxetine's metabolism. nih.govupol.cz

Computational models can predict Sites of Metabolism (SOMs) on a molecule. These models use various approaches, including:

Ligand-based methods: Relying on statistical analysis of known substrates for specific CYP enzymes.

Structure-based methods: Involving docking the substrate into the active site of a CYP enzyme model.

For this compound, the key computational aspect is predicting how deuteration affects its metabolic stability. The replacement of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, a significant decrease in the reaction rate is observed, known as the kinetic isotope effect (KIE). acs.orgresearchgate.net In silico models can help predict the magnitude of the KIE. The d5 label on this compound is strategically placed to slow down subsequent metabolic transformations, thereby prolonging its half-life compared to the non-deuterated metabolite. tandfonline.com This can lead to higher systemic exposure and potentially altered pharmacokinetics.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Contexts

Predicting the ADME properties of a compound early in the drug discovery process is essential to avoid late-stage failures. nih.govljmu.ac.uk In silico ADME models use a molecule's structure to predict its physicochemical and pharmacokinetic properties. researchgate.netnih.gov

For this compound, these models predict a profile distinct from the parent drug, Reboxetine.

Absorption: The addition of a hydroxyl group increases the polarity of the molecule. This may slightly decrease its passive intestinal absorption compared to Reboxetine but could also make it a substrate for uptake transporters.

Distribution: Increased polarity can lead to a lower volume of distribution (Vd) and may affect its ability to cross the blood-brain barrier. Plasma protein binding might also be altered.

Metabolism: As discussed, this is the property most significantly impacted by the d5 labeling. In silico models predict a slower rate of metabolism for the deuterated compound. researchgate.net

Excretion: Changes in metabolism directly impact excretion pathways. A slower metabolism could mean a greater proportion of the compound is excreted unchanged or as different conjugates (e.g., glucuronides) via the kidneys.

Table 2: Comparative In Silico ADME Profile Prediction

ADME PropertyReboxetine (Parent Drug)This compoundRationale for Difference
Aqueous SolubilityModerateHigherIncreased polarity from -OH group.
Caco-2 PermeabilityHighModerateIncreased polarity can reduce passive diffusion.
CYP3A4 MetabolismSubstrateSlower MetabolismKinetic isotope effect from d5 label.
Plasma Protein BindingHigh (~97%)Slightly Lower (Predicted)Increased hydrophilicity may reduce binding.
Blood-Brain Barrier PenetrationYesReduced (Predicted)Higher polarity decreases passive CNS entry.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

QSAR: For a series of norepinephrine reuptake inhibitors, including analogs of Reboxetine, QSAR models are developed to understand the structural requirements for potent and selective hNET inhibition. nih.govresearchgate.net Key structural features (descriptors) often include:

The presence and properties of the morpholine ring.

The nature and substitution pattern on the aromatic rings.

Stereochemistry of the chiral centers.

In the context of this compound, a QSAR model would analyze the contribution of the 5'-hydroxyl group to binding affinity. longdom.org Depending on its position and the surrounding protein environment, this group could either enhance or slightly diminish activity compared to the parent compound. Such models guide the synthesis of new analogs with improved potency. researchgate.netresearchgate.net

QSPR: QSPR models can be used to predict properties like metabolic stability. In this case, the model would correlate structural descriptors with metabolic rates. The presence of deuterium would be a key descriptor. A QSPR model could be trained to predict the degree of metabolic stabilization conferred by deuteration at different positions on the Reboxetine scaffold, helping to optimize the placement of isotopic labels for desired pharmacokinetic outcomes.

Cheminformatics Approaches for Analog Design and Optimization

Cheminformatics combines computational methods with chemical information to support drug discovery. For a lead compound like 5'-Hydroxy Reboxetine, cheminformatics tools can be used to design and optimize new analogs. acs.orgnih.gov

Key applications include:

Virtual Screening: Searching large chemical databases for molecules with similar structural features to 5'-Hydroxy Reboxetine but with potentially improved properties.

Analog Enumeration: Systematically generating a virtual library of analogs by modifying specific parts of the molecule, such as the substituents on the phenyl rings or the morpholine structure.

Multi-Parameter Optimization (MPO): Using computational models (including QSAR and in silico ADME) to score virtual analogs based on a combination of desired properties, such as high hNET potency, selectivity against other transporters (like SERT and DAT), and a favorable ADME profile. mdpi.com

For this compound, cheminformatics could be used to explore alternative deuteration patterns or other modifications to further fine-tune its metabolic profile while maintaining or improving its activity at the norepinephrine transporter. For example, an optimization effort might seek to design an analog that retains the metabolic stability of the d5-metabolite but has improved brain penetration.

Emerging Research Areas and Future Directions for Deuterated Metabolites

Development of Novel Synthetic Routes for Deuterated Complex Molecules

The synthesis of complex deuterated molecules like 5'-Hydroxy Reboxetine-d5 requires precise and efficient methods to introduce deuterium (B1214612) at specific molecular positions. The development of novel synthetic routes is a cornerstone of this field, moving beyond simple isotope exchange to more sophisticated and controlled strategies.

Key approaches include:

Hydrogen Isotope Exchange (HIE): This is a widely used method where C-H bonds are directly exchanged for C-D bonds. Advances in this area focus on late-stage deuteration, allowing for the introduction of deuterium into a nearly complete drug molecule. This is often achieved using transition-metal catalysts, such as those based on iridium, which can direct the exchange to specific locations on a molecule (regioselectivity), minimizing unwanted side reactions.

Reductive Deuteration: This method involves the use of deuterium-donating reagents to reduce functional groups like carbonyls, imines, alkenes, and alkynes. Reagents such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a metal catalyst are commonly employed to install deuterium atoms with high stereoselectivity.

Use of Deuterated Building Blocks: A powerful strategy involves incorporating smaller, pre-deuterated molecules into the synthesis of a larger, complex molecule. This method offers excellent control over the location and number of deuterium atoms. The availability of a wider range of deuterated starting materials is crucial for the expansion of this approach.

Biocatalysis: Employing enzymes to catalyze deuteration reactions offers significant advantages in terms of selectivity (chemo-, regio-, and enantioselectivity) and milder reaction conditions compared to traditional chemical synthesis. This "green chemistry" approach is gaining traction for producing complex deuterated molecules.

These evolving synthetic strategies are critical for producing deuterated metabolites with high isotopic purity, which is essential for their use in advanced pharmacological research.

Table 1: Comparison of Synthetic Routes for Deuteration
Synthetic RouteDescriptionAdvantagesChallenges
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium on a molecule, often catalyzed by a metal.Excellent for late-stage functionalization; can be cost-effective.Controlling regioselectivity can be difficult; may require harsh conditions.
Reductive DeuterationAddition of deuterium across double or triple bonds or to carbonyls using deuterated reducing agents.High levels of deuterium incorporation; good stereochemical control.Requires specific functional groups to be present in the precursor molecule.
Deuterated Building BlocksIncorporating pre-deuterated small molecules into a larger molecular framework.Precise control over deuterium placement and isotopic enrichment.Availability and cost of specific deuterated starting materials can be a limitation.
BiocatalysisUse of enzymes to perform specific deuteration reactions.High selectivity (regio-, stereo-, chemo-); environmentally friendly; mild reaction conditions.Enzyme availability and stability; scalability can be a concern.

Application of Advanced Spectroscopic Techniques for Metabolite Identification

Once synthesized, the precise identification and characterization of deuterated metabolites are paramount. Advanced spectroscopic techniques are indispensable for confirming the location and extent of deuterium incorporation, as well as for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ²H (deuterium) NMR are vital tools. In ¹H NMR, the disappearance of a signal indicates that a proton has been replaced by deuterium. ²H NMR, conversely, shows a signal at the chemical shift corresponding to the position of the deuterium atom, directly confirming successful labeling. bitesizebio.com While ²H NMR offers poor resolution compared to proton NMR, it is definitive for verifying deuteration. bitesizebio.com A combination of ¹H and ²H NMR can provide accurate quantification of isotopic abundance. kuleuven.be

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio of a molecule with high precision. northeastern.edu The mass difference between a deuterated and non-deuterated metabolite allows for the confirmation of deuterium incorporation and helps determine the number of deuterium atoms added. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and identify metabolites from complex biological samples. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging, high-resolution gas-phase technique that provides unambiguous structural information. researchgate.net It is exceptionally sensitive to isotopic substitution, allowing it to distinguish between different isotopomers (molecules with the same number of isotopic substitutions but at different locations) and isotopologues (molecules that differ in their isotopic composition). pharmalex.com Unlike MS, which can confirm the number of deuterium atoms, MRR can pinpoint their exact location within the molecule, providing a complete structural identity. pharmalex.comnih.gov

These techniques provide a comprehensive analytical toolkit for the unambiguous identification and quantification of deuterated metabolites like this compound, ensuring their quality for subsequent pharmacological studies.

Table 2: Advanced Spectroscopic Techniques for Deuterated Metabolite Analysis
TechniquePrincipleInformation ProvidedKey Advantage
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei (¹H and ²H).Confirms presence/absence of atoms at specific sites; quantifies isotopic enrichment. kuleuven.beProvides detailed structural context and direct evidence of substitution.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Determines molecular weight shift, indicating the number of deuterium atoms incorporated. nih.govHigh sensitivity and compatibility with chromatographic separation for complex mixtures. nih.gov
Molecular Rotational Resonance (MRR)Measures the absorption of microwave radiation by rotating gas-phase molecules.Unambiguous identification of specific isotopomers and their precise location. pharmalex.comExceptional specificity and resolution for distinguishing between closely related isomers. nih.gov

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Pharmacological Research

To fully understand the biological impact of deuterated compounds, researchers are increasingly turning to a systems biology approach. The integration of multi-omics data—combining proteomics (the study of proteins) and metabolomics (the study of metabolites)—offers a holistic view of how a deuterated drug and its metabolites interact with a biological system. pharmafeatures.comresearchdeliver.com

By simultaneously analyzing changes in both the proteome and the metabolome following administration of a deuterated compound, researchers can:

Identify Drug Targets: Proteomics can help identify the specific proteins (e.g., enzymes, receptors) that a drug or its metabolite interacts with. researchdeliver.comnih.gov

Elucidate Mechanisms of Action: Integrating proteomics and metabolomics can reveal how these interactions perturb entire biological pathways, providing a deeper understanding of the drug's mechanism of action. pharmafeatures.comresearchdeliver.com

Discover Biomarkers: This integrated approach can uncover molecular signatures—changes in specific proteins and metabolites—that correlate with a drug's efficacy or toxicity. researchdeliver.com These signatures can serve as biomarkers for patient stratification or for monitoring treatment response.

Map Metabolic Networks: Combining these datasets allows for the construction of detailed molecular networks that map the interplay between proteins and metabolites, offering a comprehensive picture of a drug's effect on cellular function. pharmafeatures.com

This multi-omics strategy moves beyond studying a single target in isolation, providing a system-level understanding that is crucial for predicting drug efficacy and safety in the complex environment of the human body. nygen.ioresearchgate.net

Exploration of Deuterated Metabolites as Probes for Specific Biological Pathways

Deuterated metabolites are invaluable tools for tracing the flow of molecules through biological pathways. bitesizebio.com This technique, known as stable isotope tracing, allows researchers to track the metabolic fate of a deuterated substrate as it is converted into various downstream products. nih.govnih.gov

Metabolic Pathway Analysis: By administering a deuterated compound and using techniques like MS or NMR to detect the deuterium label in subsequent metabolites, scientists can map out active metabolic routes. acs.org This provides direct evidence of pathway activity and can reveal how diseases or drugs alter metabolic networks. For example, Deuterium Metabolic Imaging (DMI) is a non-invasive technique that uses deuterated substrates like glucose to visualize metabolic processes in living tissue, offering insights into both normal and diseased states. nih.govnih.gov

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, meaning it is broken more slowly in enzyme-catalyzed reactions. wikipedia.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. nih.govtaylorandfrancis.com If deuteration at a specific position slows down the metabolism of a drug, it provides strong evidence that the cleavage of that C-H bond is a rate-determining step in its metabolic pathway. nih.gov Medicinal chemists exploit the KIE to strategically deuterate drug candidates at metabolically vulnerable sites, thereby slowing their breakdown. wikipedia.org

Using deuterated metabolites as probes provides dynamic information about metabolic fluxes and enzymatic mechanisms that cannot be obtained from static measurements alone. bitesizebio.com

Potential for Development of Next-Generation Deuterated Analogs for Preclinical Evaluation

The ultimate goal of research into deuterated compounds is the development of improved therapeutics. Deuteration offers a proven strategy to enhance the properties of a drug molecule, creating next-generation analogs with significant potential for preclinical and clinical success. nih.gov

The primary advantages stem from the kinetic isotope effect, which can lead to:

Improved Metabolic Stability: By slowing the rate of metabolic breakdown, deuteration can increase a drug's half-life. researchgate.netjuniperpublishers.com

Enhanced Pharmacokinetic Profile: A longer half-life can lead to more stable plasma concentrations, allowing for lower or less frequent dosing. nih.govneulandlabs.com This can improve patient compliance and therapeutic outcomes. The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering the metabolic pathway, deuteration can reduce the formation of these harmful metabolites, leading to an improved safety profile. juniperpublishers.com

The development of deuterated analogs is a cost-effective strategy because it often builds upon the known safety and efficacy data of the original, non-deuterated drug. clearsynthdiscovery.com As synthetic and analytical methods continue to advance, the pipeline of novel deuterated drug candidates poised for preclinical evaluation is expected to grow, offering new therapeutic options across a wide range of diseases. nih.govneulandlabs.com

Q & A

Q. What computational tools aid in predicting the metabolic fate of this compound during drug development?

  • Methodological Answer : In silico metabolism prediction software (e.g., MetaSite, GLORY) identifies probable Phase I/II metabolites based on structural motifs. Researchers validate predictions using in vitro hepatocyte models and high-resolution MS. Machine learning algorithms trained on deuterated compound datasets improve prediction accuracy for isotopically modified molecules .

Guidance for Research Design

  • Literature Review : Conduct systematic reviews using platforms like Reaxys or SciFinder to identify gaps in deuterated compound applications. Prioritize studies that report analytical validation parameters (e.g., recovery rates, matrix effects) .
  • Ethical Compliance : Ensure studies adhere to institutional guidelines for isotope use, particularly in animal or human trials. Deuterated compounds require Material Safety Data Sheet (MSDS) reviews for handling protocols .

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